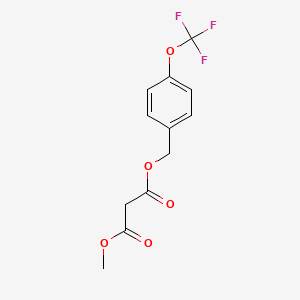
3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone is an organic compound characterized by the presence of a trifluoromethyl group, an isocyanate group, and a diphenyl sulfone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethylsilane, sodium trifluoroacetate, and trifluoromethanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions include trifluoromethylated sulfoxides, sulfones, and substituted derivatives with modified functional groups .
Applications De Recherche Scientifique
3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone has diverse applications in scientific research:
Mécanisme D'action
The mechanism by which 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone exerts its effects involves the interaction of its functional groups with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the isocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes . These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl sulfone: Similar in structure but lacks the isocyanate group.
Trifluoromethyl sulfoxide: Contains a sulfoxide group instead of a sulfone group.
Trifluoromethylated phenols and anilines: These compounds have different functional groups but share the trifluoromethyl moiety.
Uniqueness
3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone is unique due to the combination of its trifluoromethyl, isocyanate, and diphenyl sulfone groups. This combination imparts distinct chemical properties, such as high reactivity and stability, making it a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-1-isocyanato-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO3S/c15-14(16,17)12-8-11(6-7-13(12)18-9-19)22(20,21)10-4-2-1-3-5-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGPRGZIRUBPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)N=C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,5-Di-(3-pyridyl)-3-(2,6-difluorophenyl)-4-[(2,6-difluorophenyl)ethanol]-1,5-pentanedione](/img/structure/B6313288.png)

![4-{[3,3,4,4,5,5-Hexafluoro-2-(4-methoxyphenoxy)cyclopent-1-en-1-yl]oxy}benzonitrile](/img/structure/B6313303.png)




![4-[3,5-Bis(trifluoromethyl)phenoxy]-1,3-benzenediamine, 93%](/img/structure/B6313333.png)
